月桂酰基-L-肉碱氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

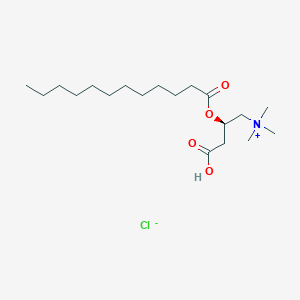

Lauroyl-L-carnitine chloride, also known as Dodecanoylcarnitine, is an acylcarnitine compound with essential roles in energy metabolism . It has been used to permeate porcine intestinal cells to deliver the polar fluorescent probe fluorescent yellow .

Synthesis Analysis

The synthesis of Lauroyl-L-carnitine chloride involves adding L-carnitine to acetic acid, followed by the addition of lauroyl chloride. The mixture is then heated and kept at a certain temperature for a few hours. After the reaction, acetic acid is evaporated under vacuum at a specific temperature. The resulting crude product is then dried to obtain Lauroyl-L-carnitine hydrochloride .Molecular Structure Analysis

The molecular formula of Lauroyl-L-carnitine chloride is C19H38ClNO4 . Its molecular weight is 379.96 .Chemical Reactions Analysis

Lauroyl-L-carnitine chloride is an acylcarnitine and a quaternary ammonium-containing cationic surfactant . It has been used to permeabilize porcine enterocytes for delivery of the polar fluorescent probe lucifer yellow .Physical And Chemical Properties Analysis

Lauroyl-L-carnitine chloride has a molecular weight of 379.75 . Its molecular formula is C19H38O4N•Cl .科学研究应用

表面吸附和溶液聚集

月桂酰基-L-肉碱氯化物 (C12LC) 具有作为表面活性剂的潜力,具有理想的物理性质,例如表面吸附和溶液聚集。研究表明,C12LC 形成稳定的胶束,受温度、浓度、离子强度或 pH 值变化的影响较小。这些性质表明 C12LC 作为各种领域增溶剂的潜在应用 (Liu 等人,2021 年)。

生物利用度和代谢效应

在一项对仔猪的研究中,月桂酰基-L-肉碱显示出比其他 L-肉碱化合物更低的生物利用度。这表明 L-肉碱的酯化,如月桂酰基-L-肉碱的情况,会影响其代谢可用性和吸收,从而深入了解其在营养和代谢研究中的潜在应用和局限性 (Eder 等人,2005 年)。

增强线粒体功能

包括月桂酰基-L-肉碱在内的外源性肉碱应用可以增强脂肪酸向线粒体的运输并刺激线粒体呼吸。在玉米幼苗中观察到这种效应,表明月桂酰基-L-肉碱在农业和生物学研究中影响能量产生和细胞代谢的潜力 (Turk 等人,2019 年)。

药学和生物医学应用

月桂酰基-L-肉碱氯化物已在药物制剂的背景下得到研究,特别是在其与钙螯合和蛋白水解抑制的关系方面。这项研究可以为口服肽和蛋白质制剂的开发提供信息,突出了该化合物在药物递送和药代动力学中的潜力 (Welling 等人,2014 年)。

作用机制

Target of Action

Lauroyl-L-carnitine chloride is an acylcarnitine and a quaternary ammonium-containing cationic surfactant . It has been used to permeabilize porcine enterocytes . Therefore, its primary targets are the cell membranes of enterocytes .

Mode of Action

Lauroyl-L-carnitine chloride interacts with the cell membranes of enterocytes, increasing their permeability . This allows for the delivery of polar fluorescent probes into the cells

Biochemical Pathways

Lauroyl-L-carnitine chloride is synthesized in the liver from methionine . It plays essential roles in energy metabolism . The compound is integral in various metabolic processes, including the transportation of fatty acids into mitochondria . The possible effect of carnitine on the lipid trafficking between cytoplasm, mitochondrial matrix, and the mitochondrial respiration has been investigated .

Pharmacokinetics

It is known that the compound is slightly soluble in methanol and water , which may impact its bioavailability

Result of Action

The primary result of Lauroyl-L-carnitine chloride’s action is the increased permeability of enterocyte cell membranes . This allows for the delivery of polar fluorescent probes into the cells . The compound’s role in energy metabolism and lipid trafficking may also have downstream effects on cellular function .

Action Environment

The action, efficacy, and stability of Lauroyl-L-carnitine chloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and methanol may affect its distribution and absorption in the body. Additionally, the compound’s effectiveness in permeabilizing cell membranes may depend on the specific characteristics of the cells and their environment

安全和危害

未来方向

Lauroyl-L-carnitine chloride finds application in biochemical research and metabolomics research . Its concentration can serve as a diagnostic marker, particularly in cases of carnitine deficiency, and is of significance in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections .

属性

IUPAC Name |

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UNTBIKODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lauroyl-L-carnitine chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide](/img/structure/B590517.png)

![Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate](/img/structure/B590521.png)

![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)

![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)

![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)